N-(2-benzylcyclohexyl)acetamide
Description
N-(2-Benzylcyclohexyl)acetamide is a cyclohexyl-substituted acetamide derivative characterized by a benzyl group attached to the cyclohexane ring at the 2-position.
Properties
IUPAC Name |
N-(2-benzylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(17)16-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFMDOBWCCQMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylcyclohexyl)acetamide typically involves the reaction of 2-benzylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures (around 85°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzylcyclohexanone or benzylcyclohexanoic acid.
Reduction: 2-benzylcyclohexylamine.
Substitution: Brominated or nitrated derivatives of the benzyl group.
Scientific Research Applications
N-(2-benzylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-benzylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Flexibility : Cyclohexyl-based acetamides are synthesized via diverse routes, including Ugi multicomponent reactions () and peptide coupling agents like PyBOP ().
- Yield Variability : Yields range from 41% to 81%, influenced by steric hindrance from substituents (e.g., benzyl vs. bromo groups) .
Opioid Receptor Affinity
N-[(2-Aminocyclohexyl)aryl]acetamide derivatives (e.g., compound 39 in ) exhibit high κ-opioid receptor selectivity (Ki = 4.2 nM) and analgesic efficacy (MPE₅₀ = 12 mg/kg in rats). The pyrrolidine substituent and 10-π-electron aromatic systems (e.g., benzo[b]furan) are critical for activity .
Antimicrobial and Antifungal Activity
Phenoxy acetamide derivatives (e.g., compounds 47–50 in ) show potent activity against gram-positive bacteria (MIC < 1 µg/mL) and fungi (Candida spp.). The benzo[d]thiazol-5-ylsulfonyl group enhances membrane disruption .
Anti-inflammatory and Analgesic Properties
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives () demonstrated ED₅₀ = 8–12 mg/kg in rodent models, attributed to COX-2 inhibition and reduced prostaglandin synthesis .
Physicochemical and Toxicological Profiles
Key Findings :
- Lipophilicity: The benzyl group in this compound likely increases logP compared to polar derivatives like N-(6-aminohexyl)acetamide, enhancing blood-brain barrier penetration .
- Toxicity : Substituted acetamides with hydroxamic acid moieties (e.g., ) show mutagenicity, highlighting the need for structural optimization to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
